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  • Product: 5-(Dimethylamino)-2-fluorobenzoic acid
  • CAS: 141940-34-3

Core Science & Biosynthesis

Foundational

Comprehensive Characterization Profile: 5-(Dimethylamino)-2-fluorobenzoic Acid

The following technical guide details the physicochemical profile, characterization protocols, and experimental handling of 5-(Dimethylamino)-2-fluorobenzoic acid . [1][2] Executive Summary 5-(Dimethylamino)-2-fluorobenz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, characterization protocols, and experimental handling of 5-(Dimethylamino)-2-fluorobenzoic acid .

[1][2]

Executive Summary

5-(Dimethylamino)-2-fluorobenzoic acid (CAS: Not widely listed; PubChem CID 15033890) is a specialized fluorinated intermediate used primarily in the synthesis of kinase inhibitors (e.g., Aurora A, EGFR) and advanced heterocyclic scaffolds.[1][2] Its structure combines an electron-withdrawing ortho-fluorine atom with an electron-donating meta-dimethylamino group relative to the carboxylic acid.[1] This "push-pull" electronic configuration imparts unique solubility and ionization characteristics, making it a critical building block for modulating the lipophilicity and metabolic stability of drug candidates.[2]

This guide addresses the scarcity of experimental literature for this specific isomer by providing predictive physicochemical modeling , comparative structural analysis , and self-validating experimental protocols for researchers to establish in-house standards.[2]

Physicochemical Properties Profile

The following data aggregates predicted values derived from high-fidelity QSAR models and comparative analysis of structural analogs (e.g., 2-amino-5-fluorobenzoic acid).

Table 1: Core Physical & Chemical Parameters
ParameterValue (Predicted/Analog)ConfidenceContext for Application
Molecular Formula C₉H₁₀FNO₂HighExact Mass: 183.0696 Da
Molecular Weight 183.18 g/mol HighMonoisotopic mass for MS confirmation.[1][2]
Physical State Solid (Crystalline Powder)HighLikely off-white to pale yellow needles.[1][2]
Melting Point 145 – 155 °CMediumEstimated based on 2-amino-5-fluorobenzoic acid (181°C) and 3-dimethylaminobenzoic acid (151°C).[1][2] Methylation typically lowers MP by disrupting H-bonding.
XLogP3 1.8HighModerate lipophilicity; suitable for CNS-active scaffolds.
pKa (Acid) 3.1 – 3.4MediumOrtho-fluorine enhances acidity (vs. Benzoic acid pKa 4.2).[1][2]
pKa (Base) 2.8 – 3.2MediumThe dimethylamino group is weakly basic due to the electron-withdrawing benzoic acid core.[2]
TPSA ~40.0 ŲHighExcellent membrane permeability profile (< 140 Ų).[2]
Solubility pH-DependentHighLow in neutral water (zwitterionic region); High in 0.1M NaOH or 0.1M HCl.[2]

Structural Analysis & Reactivity Logic

Electronic "Push-Pull" System

The 5-(dimethylamino) group acts as a resonance donor, while the 2-fluoro and 1-carboxyl groups are electron-withdrawing.[1][2]

  • Implication for Synthesis: The C5 position is activated, making the ring susceptible to electrophilic aromatic substitution if not protected.[2] However, the carboxylic acid deactivates the ring.

  • Implication for Stability: The compound is stable under standard conditions but may decarboxylate under extreme thermal stress (>200°C) catalyzed by the basic amine.[2]

Solubility & Ionization

The molecule possesses both an acidic site (COOH) and a basic site (NMe₂).[2]

  • pH < 2: Fully protonated (Cationic: COOH, NHMe₂⁺).[2] Soluble in water.[3][4]

  • pH 3–4: Isoelectric point (Zwitterionic: COO⁻, NHMe₂⁺).[2] Lowest solubility (precipitation risk).[2]

  • pH > 6: Fully deprotonated (Anionic: COO⁻, NMe₂).[2] Soluble in water.[3][4]

Experimental Protocols

Protocol A: Purity Determination via HPLC-MS

Rationale: UV detection alone is insufficient due to the lack of strong chromophores beyond the benzene ring. MS provides mass confirmation to rule out des-methyl impurities.[1][2]

System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (maintains protonation, improves peak shape).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl); ESI+ MS (Target m/z: 184.07 [M+H]⁺).[2]

Acceptance Criteria:

  • Single peak >98% area integration at 254 nm.

  • Mass spectrum shows dominant parent ion at 184.1 m/z.

  • Absence of m/z 170.1 (Monomethyl impurity) and m/z 156.1 (Primary amine impurity).

Protocol B: Potentiometric pKa Determination

Rationale: Accurate pKa values are essential for buffer selection during formulation.[2]

  • Preparation: Dissolve 5 mg of compound in 25 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Titrant: 0.1 M KOH (standardized).

  • Execution: Perform titration under N₂ atmosphere at 25°C.

  • Analysis: Plot pH vs. Volume of KOH. Look for two inflection points (if starting from acidic form) or use Gran plot analysis to determine the precise pKa of the carboxyl group.[2]

Synthetic Context & Impurity Profiling

Understanding the synthesis aids in identifying potential impurities. The most robust route involves the reductive alkylation of 2-fluoro-5-aminobenzoic acid .[1][2]

Reaction Pathway:

  • Precursor: 2-Fluoro-5-nitrobenzoic acid → Reduction → 2-Fluoro-5-aminobenzoic acid.[1]

  • Methylation: Reductive amination using Formaldehyde (HCHO) and Sodium Cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[2]

Critical Impurities:

  • Impurity A (Under-methylation): 5-(Methylamino)-2-fluorobenzoic acid.[1][2] Cause: Insufficient equivalents of HCHO.[2]

  • Impurity B (Over-reduction): 2-Fluoro-5-aminobenzyl alcohol.[1][2] Cause: Over-reduction of the carboxylic acid (rare with NaBH₃CN).[2]

Visualization of Workflows

Diagram 1: Analytical Logic for Purity Validation

This flowchart illustrates the decision matrix for validating the compound's identity and purity.

AnalyticalWorkflow Start Sample: 5-(Dimethylamino)-2-fluorobenzoic acid SolubilityTest Solubility Check (0.1M HCl & 0.1M NaOH) Start->SolubilityTest HPLC HPLC-UV-MS Analysis (C18, Gradient 5-95% ACN) SolubilityTest->HPLC Dissolved Decision1 Peak Purity > 98%? HPLC->Decision1 MS_Check Check MS Spectrum [M+H]+ = 184.1 Decision1->MS_Check Yes Recrystallize Recrystallize (EtOH/Water) Decision1->Recrystallize No Impurity_Check Check Impurities m/z 170 (Mono-Me) m/z 156 (Amine) MS_Check->Impurity_Check NMR 1H NMR Confirmation (DMSO-d6) Impurity_Check->NMR Absent Impurity_Check->Recrystallize Present Final Validated Reference Standard NMR->Final Recrystallize->HPLC

Caption: Analytical decision matrix ensuring exclusion of common des-methyl impurities prior to biological testing.

Diagram 2: Solubility & Ionization States

This diagram maps the compound's behavior across the pH scale, critical for extraction and formulation.

SolubilityMap Acidic pH < 2 Cationic Form (Soluble) Isoelectric pH 3 - 4 Zwitterionic Form (Precipitation Risk) Acidic->Isoelectric Add Base (NaOH) Isoelectric->Acidic Add Acid (HCl) Basic pH > 6 Anionic Form (Soluble) Isoelectric->Basic Add Base (NaOH) Basic->Isoelectric Add Acid (HCl)

Caption: pH-dependent ionization states. The zwitterionic region (pH 3-4) represents the minimum solubility window.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15033890, 5-(Dimethylamino)-2-fluorobenzoic acid. Retrieved February 15, 2026 from [Link].[2]

  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constant logic).
  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Exploratory

The Strategic Utility of 5-(Dimethylamino)-2-fluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 5-(Dimethylamino)-2-fluorobenzoic acid has emerged as a valuable and versatile building block in medicinal chemistry. Its unique trifunctional subs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylamino)-2-fluorobenzoic acid has emerged as a valuable and versatile building block in medicinal chemistry. Its unique trifunctional substitution pattern—an activating para-dimethylamino group, a reactivity-modulating ortho-fluoro substituent, and a versatile carboxylic acid handle—offers a compelling combination of properties for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and strategic applications of 5-(Dimethylamino)-2-fluorobenzoic acid, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors. Detailed experimental protocols and an examination of the underlying chemical principles are presented to empower researchers in leveraging this key intermediate for accelerated drug discovery.

Introduction: The Physicochemical Advantage of Fluorinated Aminobenzoic Acids

The deliberate incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. When combined with an amino functionality, as seen in fluorinated aminobenzoic acids, a synergistic effect is often observed, providing medicinal chemists with a powerful scaffold for molecular design.[3]

5-(Dimethylamino)-2-fluorobenzoic acid is a prime example of such a strategically functionalized building block. The electron-donating dimethylamino group at the 5-position and the electron-withdrawing fluorine atom at the 2-position create a unique electronic environment that modulates the reactivity of the carboxylic acid and the aromatic ring. This fine-tuning of electronic properties is crucial for optimizing interactions with biological targets and for controlling the course of synthetic transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 5-(Dimethylamino)-2-fluorobenzoic acid is essential for its effective application in synthesis and drug design.

Table 1: Physicochemical Properties of 5-(Dimethylamino)-2-fluorobenzoic Acid

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂PubChem[4]
Molecular Weight 183.18 g/mol PubChem[4]
Predicted XlogP 1.8PubChem[4]
Predicted pKa (Not available)
Predicted Solubility (Not available)

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and dimethylamino substituents. The dimethylamino group will present as a singlet, and the carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and bands corresponding to C-N and C-F vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4]

Synthesis of 5-(Dimethylamino)-2-fluorobenzoic Acid

A definitive, publicly accessible, step-by-step synthesis protocol for 5-(Dimethylamino)-2-fluorobenzoic acid is not explicitly detailed in the reviewed literature. However, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of related fluorinated aminobenzoic acids. A common strategy involves the nucleophilic aromatic substitution of a difluorinated precursor.

Proposed Synthetic Pathway:

G A 2,5-Difluorobenzoic Acid B Intermediate A->B  1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride  2. Dimethylamine ((CH₃)₂NH) C 5-(Dimethylamino)-2-fluorobenzoic Acid B->C  Hydrolysis (e.g., NaOH, H₂O)

Caption: Proposed synthesis of 5-(Dimethylamino)-2-fluorobenzoic acid.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of N,N-dimethyl-2,5-difluorobenzamide

  • To a solution of 2,5-difluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,5-difluorobenzoyl chloride.

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane.

  • Cool the solution to 0 °C and add a solution of dimethylamine (2.5 eq, e.g., as a solution in THF or as a gas) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N,N-dimethyl-2,5-difluorobenzamide.

Step 2: Synthesis of 5-(Dimethylamino)-2-fluorobenzoic Acid

  • In a sealed vessel, dissolve N,N-dimethyl-2,5-difluorobenzamide (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add an excess of a strong, non-nucleophilic base, such as potassium carbonate or cesium carbonate.

  • Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and add water.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-(Dimethylamino)-2-fluorobenzoic acid.

Applications in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors

The unique structural and electronic features of 5-(Dimethylamino)-2-fluorobenzoic acid make it a highly sought-after building block for the synthesis of complex drug molecules, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

Case Study: The Synthesis of Trametinib (Mekinist®)

Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[6] This pathway is frequently hyperactivated in various cancers, most notably in melanoma with BRAF mutations. While the precise, publicly disclosed industrial synthesis of Trametinib is proprietary, published synthetic routes of related compounds and intermediates strongly suggest a crucial role for a scaffold derived from 5-(Dimethylamino)-2-fluorobenzoic acid.[1]

The core of Trametinib features a complex heterocyclic system, and the construction of this scaffold often involves the coupling of a fluorinated aniline derivative with other key fragments. 5-(Dimethylamino)-2-fluorobenzoic acid serves as a precursor to such fluorinated anilines through transformations like the Curtius or Hofmann rearrangement.

Illustrative Synthetic Workflow for a Key Trametinib Intermediate:

G cluster_0 Curtius Rearrangement A 5-(Dimethylamino)-2- fluorobenzoic Acid B Acyl Azide Intermediate A->B  1. SOCl₂  2. NaN₃ C Isocyanate Intermediate B->C  Heat (Thermal Rearrangement) D 2-Fluoro-5-(dimethylamino)aniline C->D  Hydrolysis

Caption: Conversion of 5-(Dimethylamino)-2-fluorobenzoic acid to a key aniline intermediate.

Amide Coupling: The Central Transformation

The primary utility of 5-(Dimethylamino)-2-fluorobenzoic acid lies in its ability to undergo amide bond formation. The carboxylic acid can be activated using a variety of standard coupling reagents, such as HATU, HOBt/EDC, or by conversion to the acid chloride. The resulting activated species can then be reacted with a wide range of amines to construct diverse molecular scaffolds.

General Protocol for Amide Coupling:

  • Dissolve 5-(Dimethylamino)-2-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Perform an aqueous workup, followed by extraction with an appropriate organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Reactivity and Mechanistic Considerations

The reactivity of 5-(Dimethylamino)-2-fluorobenzoic acid is governed by the interplay of the electronic effects of its substituents.

  • Ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack. This effect generally enhances the rate of amide bond formation compared to unsubstituted benzoic acid.[7]

  • Para-Dimethylamino Group: The dimethylamino group at the para position is a strong electron-donating group through resonance (+M effect). This effect increases the electron density of the aromatic ring.

  • The "Ortho Effect": The presence of the ortho-fluoro group can also lead to through-space interactions and may force the carboxylic acid group out of the plane of the aromatic ring, which can influence its acidity and reactivity.[8]

The combination of these effects results in a building block with a highly tunable reactivity profile, allowing for selective transformations and the construction of complex molecular architectures.

Conclusion

5-(Dimethylamino)-2-fluorobenzoic acid is a strategically designed building block that offers significant advantages in medicinal chemistry. Its unique substitution pattern provides a balance of electronic properties that enhance its utility in the synthesis of complex, biologically active molecules, most notably demonstrated by its relevance to the synthesis of the MEK inhibitor Trametinib. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize this valuable compound in their drug discovery endeavors. As the demand for novel, targeted therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like 5-(Dimethylamino)-2-fluorobenzoic acid will undoubtedly increase.

References

  • Drugs.com. (n.d.). Trametinib. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • U.S. Patent No. 8,642,616. (2014).
  • Gilmartin, A. G., et al. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1 and MEK2 activity against BRAF and K-RAS mutant tumors. Clinical Cancer Research, 17(18), 5873–5881. [Link]

  • Ni, K., & O'Hagan, D. (2014). Fluorine in medicinal chemistry. Chemical Society Reviews, 43(15), 5165–5177. [Link]

  • Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 6(16), 4030–4036. [Link]

  • PubChem. (n.d.). 5-(Dimethylamino)-2-fluorobenzoic acid. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

  • U.S. Patent No. 9,334,281. (2016).
  • Chinese Patent No. CN109336884A. (2019).
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Quora. (2018, December 10). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted? Retrieved from [Link]

  • ResearchGate. (2022, October 22). DFT Studies of p-N,N-(Dimethylamino) Benzoic Acid with Para or Meta–Electron Withdrawing or Donating Moieties for Dye-Sensitized Solar Cells (DSSCs). Retrieved from [Link]

  • Oufqir, Y., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a potent anti-inflammatory and anticancer agent. European Journal of Medicinal Chemistry Reports, 6, 100069. [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Chegg.com. (2018, November 5). Solved Consider the experimentally determined pKa values for. Retrieved from [Link]

  • API Synthesis International. (2015, September 16). TRAMETINIB. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2,2-dimethylpropanamido)-2-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Yamaguchi, J., et al. (2011). Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate). ACS Medicinal Chemistry Letters, 2(4), 320–324. [Link]

  • Aitken, F. M., et al. (2017). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications, 53(83), 11448–11451. [Link]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical and Historical Perspectives. Pharmacological Research, 173, 105854. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Kinase Inhibitors using 5-(Dimethylamino)-2-fluorobenzoic Acid

Abstract & Strategic Significance This guide details the synthetic utility of 5-(dimethylamino)-2-fluorobenzoic acid (CAS: 1588521-12-1) as a high-value building block in kinase inhibitor design. Unlike standard benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the synthetic utility of 5-(dimethylamino)-2-fluorobenzoic acid (CAS: 1588521-12-1) as a high-value building block in kinase inhibitor design. Unlike standard benzoic acids, this moiety offers a dual-advantage mechanism:

  • Solubility Enhancement: The C5-dimethylamino group acts as a solubilizing "tail," improving physicochemical properties in aqueous media.

  • Conformational Locking (The Fluorine Effect): The C2-fluorine atom functions as a weak hydrogen bond acceptor. Upon amide formation, it engages the amide N-H in an intramolecular hydrogen bond (IMHB), planarizing the molecule. This "pre-organization" minimizes the entropic penalty of binding to the kinase ATP pocket.

Retrosynthetic Logic & Design Principles

When incorporating this unit into a kinase inhibitor (e.g., targeting EGFR, ALK, or ROS1), the primary linkage is an amide bond connecting the acid to a heteroaromatic "hinge binder" (e.g., aminopyrimidine, quinazoline).

The "Fluorine Lock" Mechanism

The 2-fluoro substituent is not merely a steric blocker; it is a conformational control element.

  • Without F: The amide bond rotates freely, creating a heterogeneous population of conformers.

  • With 2-F: The N-H···F interaction locks the amide coplanar with the phenyl ring (

    
     ring motif).
    

Critical Consideration: The electron-withdrawing nature of the fluorine makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack, but the ortho-position introduces steric bulk that necessitates activated coupling conditions.

Experimental Protocols

Method A: The Acid Chloride Route (Robust & Scalable)

Recommended for unreactive anilines or bulk scale-up.

Principle: Conversion of the acid to the highly reactive acid chloride overcomes the poor nucleophilicity of heteroaromatic anilines often found in kinase cores.

Reagents:
ReagentEquivalentsRole
5-(Dimethylamino)-2-fluorobenzoic acid1.0Limiting Reagent
Thionyl Chloride (

)
5.0 - 10.0Activator / Solvent
DMF (Anhydrous)0.05 (Cat.)Catalyst (Vilsmeier intermediate)
Heteroaromatic Aniline0.9 - 1.1Nucleophile
DIPEA (Hünig's Base)3.0Acid Scavenger
Dichloromethane (DCM)SolventReaction Medium
Step-by-Step Protocol:
  • Activation: In a flame-dried RBF under

    
    , suspend the benzoic acid (1.0 equiv) in anhydrous DCM (
    
    
    
    ).
  • Chlorination: Add catalytic DMF (2-3 drops). Dropwise add

    
     (5.0 equiv) at 0°C.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) indicates initiation.
  • Reflux: Heat to reflux (40°C) for 2 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH to visualize).

  • Concentration: Evaporate volatiles in vacuo to dryness. Azeotrope twice with dry Toluene to remove residual

    
    . Do not expose to air. 
    
  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C.[1]

  • Addition: Add the Heteroaromatic Aniline (0.9 equiv) and DIPEA (3.0 equiv) dissolved in minimal DCM.

  • Completion: Warm to RT and stir for 4-12 hours.

  • Quench: Pour into saturated

    
    .
    
Method B: HATU-Mediated Coupling (Mild & Selective)

Recommended for late-stage functionalization or acid-sensitive substrates.

Principle: HATU generates a reactive O-azabenzotriazole ester. The 5-dimethylamino group acts as an internal base, so pH control is vital to prevent self-protonation.

Reagents:
ReagentEquivalentsRole
Benzoic Acid Derivative1.0Limiting Reagent
HATU1.2 - 1.5Coupling Agent
HOAt (Optional)1.2Additive (Reduces racemization/accelerates)
DIPEA4.0Base (Crucial excess)
DMF or NMPSolventPolar Aprotic Solvent
Step-by-Step Protocol:
  • Pre-activation: Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 15 minutes at RT.

    • Note: Solution typically turns yellow/orange.

  • Nucleophile Addition: Add the amine partner (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at 50°C for 6-18 hours. The elevated temperature helps overcome the steric hindrance of the ortho-fluorine.

Purification & Quality Control (Zwitterion Management)

The product contains a basic amine (dimethylamino) and potentially acidic phenolic/NH protons on the kinase scaffold. This amphoteric nature complicates standard silica chromatography.

Troubleshooting "Streaking" on Silica:

  • The Problem: The dimethylamino group interacts with acidic silanols on silica gel, causing broad, tailing peaks.

  • The Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or use a mobile phase containing 1%

    
      in DCM/MeOH.
    

Isoelectric Extraction Protocol:

  • Acid Wash: Dissolve crude in EtOAc. Wash with water.[2]

  • Base Extraction: Extract the organic layer with 1M HCl. The product (protonated amine) moves to the aqueous phase; non-basic impurities stay in organic.

  • Neutralization: Basify the aqueous layer to pH 10 with NaOH. The product precipitates or oils out.

  • Re-extraction: Extract back into DCM. Dry over

    
    .
    

Visualized Workflow & Logic

The following diagram illustrates the decision matrix for synthesis and the structural consequence of the "Fluorine Lock."

KinaseSynthesis cluster_mechanism The Fluorine Lock Mechanism Start Start: 5-(Dimethylamino)-2-fluorobenzoic acid Decision Select Coupling Strategy Start->Decision MethodA Method A: Acid Chloride (SOCl2) (Robust, Sterically Demanding) Decision->MethodA Low Reactivity Amine MethodB Method B: HATU/DIPEA (Mild, Acid-Sensitive) Decision->MethodB Sensitive FGs Intermediate Reactive Intermediate (Acid Chloride or Active Ester) MethodA->Intermediate MethodB->Intermediate Coupling Coupling with Hinge Binder (Heterocyclic Amine) Intermediate->Coupling Product Crude Kinase Inhibitor Coupling->Product Purification Purification Strategy: 1% NH4OH in DCM/MeOH (Prevents Streaking) Product->Purification Outcome Final Product: Planar Conformation via Intramolecular N-H...F Bond Purification->Outcome MechanismNode 2-Fluoro accepts H-bond from Amide N-H Result: Planarization & Pre-organization Outcome->MechanismNode

Caption: Synthetic workflow emphasizing the divergence in activation methods and the critical "Fluorine Lock" structural outcome.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Kuhn, B., et al. (2010).[3] Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611.

  • Lüthi, H. P., et al. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant Inhibitors.[4] Rowan Scientific Application Notes.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Protocols. (2025). Application Notes for Amide Coupling with 2-Fluoro-benzoic derivatives.

Sources

Application

Application Note: High-Fidelity Solid-Phase Synthesis Using 5-(Dimethylamino)-2-fluorobenzoic Acid

Topic: Use of 5-(Dimethylamino)-2-fluorobenzoic acid in solid-phase synthesis Content Type: Detailed Application Notes and Protocols Executive Summary This guide details the integration of 5-(Dimethylamino)-2-fluorobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 5-(Dimethylamino)-2-fluorobenzoic acid in solid-phase synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the integration of 5-(Dimethylamino)-2-fluorobenzoic acid (5-DMA-2-FBA) into solid-phase organic synthesis (SPOS) workflows. Unlike the commonly used 2-fluoro-5-nitrobenzoic acid, which is activated for nucleophilic aromatic substitution (


) by an electron-withdrawing group, 5-DMA-2-FBA presents a unique synthetic challenge due to the electron-donating dimethylamino group at the para position relative to the fluorine.

However, this specific substitution pattern is highly valuable for generating intrinsically fluorescent quinazoline and benzodiazepine scaffolds without requiring bulky external fluorophores. This protocol outlines the optimized conditions required to overcome electronic deactivation, utilizing microwave irradiation and


 NMR monitoring to ensure high-purity library generation.

Chemical Logic & Mechanistic Insight

The "Deactivated Ring" Challenge

In standard SPOS, 2-fluorobenzoic acids are precursors for heterocycles via resin-bound


 cyclization. Typically, an electron-withdrawing group (EWG) like 

at the C5 position stabilizes the Meisenheimer complex, facilitating the displacement of the fluorine atom by an amine.

In 5-DMA-2-FBA , the dimethylamino group (


) acts as a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the C2 carbon (bearing the fluorine), significantly raising the activation energy for nucleophilic attack.
  • Implication: Standard room-temperature displacement protocols will fail or result in incomplete conversion.

  • Solution: This protocol employs Microwave-Assisted Organic Synthesis (MAOS) and polar aprotic solvents (DMSO/NMP) to drive the reaction to completion.

The Utility: Fluorine as a Dual-Purpose Handle
  • Synthetic Leaving Group: Under forcing conditions, the fluorine acts as the leaving group for cyclization.

  • Analytical Probe: Before cyclization, the aryl fluorine provides a sharp singlet in

    
     NMR (approx. -100 to -120 ppm). The disappearance of this signal is a definitive, non-destructive quality control metric for reaction progress on solid support (Gel-Phase NMR).
    

Experimental Workflow Visualization

The following diagram illustrates the synthesis of a fluorescent quinazoline-2,4-dione library member.

SPS_Workflow cluster_QC QC Checkpoint Resin Rink Amide Resin (Solid Support) Loading 1. Resin Loading (Coupling 5-DMA-2-FBA) Resin->Loading Fmoc-Deprotection Intermediate Resin-Bound Precursor Loading->Intermediate DIC/HOBt, DMF Cyclization 2. Microwave Cyclization (Primary Amine Displacement) Intermediate->Cyclization R-NH2, DMSO, 120°C (MW) QC Fluorine Signal Present Intermediate->QC 19F NMR Signal (+) Cleavage 3. Acidic Cleavage (TFA/TIS/H2O) Cyclization->Cleavage Wash & Dry QC2 Fluorine Signal Absent Cyclization->QC2 19F NMR Signal (-) Product Fluorescent Quinazoline Derivative Cleavage->Product Isolation

Caption: Workflow for converting resin-bound 5-DMA-2-FBA into quinazoline scaffolds via microwave-assisted


.

Detailed Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9]
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Reagents: 5-(Dimethylamino)-2-fluorobenzoic acid, DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), Primary Amines (diverse R-groups), TFA (Trifluoroacetic acid).

  • Solvents: DMF (Anhydrous), DMSO (Anhydrous), DCM, MeOH.

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Protocol 1: Resin Loading (The Anchor Step)

Context: Standard amide coupling is sufficient here. The fluorine atom is stable under these conditions.

  • Swelling: Place 200 mg of Rink Amide resin in a synthesis vessel. Swell in DCM (3 mL) for 30 mins. Drain.

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), DMF (3x).

  • Activation: In a separate vial, dissolve 5-(Dimethylamino)-2-fluorobenzoic acid (3 eq relative to resin loading), HOBt (3 eq), and DIC (3 eq) in minimal anhydrous DMF. Stir for 5 minutes to form the active ester.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 4 hours.

    • Note: The dimethylamino group can act as a weak base, but does not interfere with carbodiimide coupling.

  • Washing: Drain and wash with DMF (5x) and DCM (5x).

  • QC (Kaiser Test): Perform a Kaiser (Ninhydrin) test. A negative result (yellow beads, colorless solution) indicates successful coupling of the benzoic acid to the resin amine.

Protocol 2: Microwave-Assisted Cyclization

Context: This is the critical step. We are displacing the deactivated fluorine with a primary amine to form the heterocycle.

  • Preparation: Transfer the resin (approx. 50 mg for a test batch) to a microwave-compatible glass vial.

  • Reagent Addition: Add the Primary Amine (R-NH2, 10 equivalents) dissolved in DMSO (2 mL).

    • Expert Tip: Use DMSO or NMP. Do not use DMF at high temperatures (>100°C) as it can decompose to dimethylamine, which will compete with your specific amine R-NH2, leading to impurities.

  • Microwave Irradiation: Seal the vial. Irradiate at 120°C for 30 minutes (High Absorption setting).

    • Comparison: A standard 2-fluoro-5-nitrobenzoic acid would react at 80°C. The 5-DMA derivative requires 120°C due to the EDG effect.

  • Washing: Decant the amine solution. Wash resin extensively with DMF (5x), MeOH (3x), DCM (3x) to remove high-boiling DMSO and excess amine.

Protocol 3: Cleavage and Isolation
  • Cleavage Cocktail: Prepare a solution of 95% TFA / 2.5% TIS / 2.5%

    
     .
    
  • Incubation: Add 2 mL of cocktail to the resin. Shake for 2 hours at room temperature.

  • Collection: Filter the resin and collect the filtrate.

  • Precipitation: Add cold diethyl ether (10 mL) to the filtrate to precipitate the crude product. Centrifuge and decant.

  • Analysis: Dissolve the pellet in MeCN/H2O for LC-MS analysis.

Data Analysis & Troubleshooting

Expected Outcomes vs. Common Failures
Observation (LC-MS)DiagnosisCorrective Action
Mass = Target Successful CyclizationProceed to purification.
Mass = Target + 20 (HF) Hydrolysis (Open Ring)The cyclization (2nd step) failed to close the ring. Increase MW temperature to 140°C.
Mass = Starting Material No Reaction (

failure)
The amine nucleophile is too sterically hindered or weak. Switch to a less hindered amine or use Cesium Carbonate (

) as a base additive.
Mass = Target + Dimethylamine Solvent DecompositionDMF was used at high temp. Switch to DMSO or NMP.
Validation via NMR

Because the starting material contains Fluorine and the product does not,


 NMR is the gold standard for monitoring.
  • Method: Suspend a small aliquot of resin in

    
     or deuterated DMSO.
    
  • Starting Resin: Distinct signal around -108 ppm (varies slightly by solvent).

  • Finished Resin: Complete disappearance of the signal.

    • Note: If a signal persists, re-subject the resin to Protocol 2.

References

  • Solid-Phase Synthesis of Quinazolines: Wang, W., et al. (2022).[1] "Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives." Molecules.

  • Mechanistic Insight on : Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Fluorides." Chemical Reviews. (Foundational text on electronic effects in ).
  • Fluorine in SPS: Mogemark, M., et al. (2004). "Solid-Phase Synthesis of 2-Aminobenzophenones using 2-Fluorobenzoic Acid." Organic Letters.

  • Microwave Assisted SPS: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Reactivity of 2-Fluoro-5-substituted Benzoic Acids: BenchChem Application Notes. "Protocols for Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzene-1,4-diamine."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 5-(Dimethylamino)-2-fluorobenzoic Acid in Organic Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in dissolv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in dissolving 5-(Dimethylamino)-2-fluorobenzoic acid in organic solvents. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure you can confidently advance your research.

Introduction: Understanding the Solubility Challenge

5-(Dimethylamino)-2-fluorobenzoic acid is a multifaceted molecule presenting a unique set of solubility challenges. Its structure incorporates a polar carboxylic acid group, a moderately polar dimethylamino group, and a fluorinated aromatic ring. This combination of functional groups with varying polarities means that its solubility is highly dependent on the chosen solvent system. The principle of "like dissolves like" is a foundational concept in predicting solubility; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[1][2] However, for complex molecules, a more nuanced approach is often required.

This guide will explore various strategies to systematically improve the solubility of 5-(Dimethylamino)-2-fluorobenzoic acid, moving from simple solvent selection to more advanced techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving 5-(Dimethylamino)-2-fluorobenzoic acid in my desired organic solvent. What is the first step I should take?

A1: Solvent Selection Based on Polarity Matching.

The initial and most critical step is to select a solvent with a polarity that is well-matched to the solute. 5-(Dimethylamino)-2-fluorobenzoic acid possesses both polar (carboxylic acid, dimethylamino) and non-polar (aromatic ring) characteristics. Therefore, solvents of intermediate to high polarity are generally the most effective.

Troubleshooting Workflow: Solvent Screening

A systematic approach to solvent screening is recommended. Start with small-scale solubility tests before committing to a larger preparation.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh a small, precise amount of 5-(Dimethylamino)-2-fluorobenzoic acid (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different organic solvent from the table below.

  • Observation & Agitation: Vigorously vortex or agitate the vials for 1-2 minutes. Observe for dissolution.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the agitation. Continue this process until the solid dissolves or a practical volume limit is reached.

  • Record: Carefully record the volume of solvent required to dissolve the known mass of the compound to estimate its solubility.

Table 1: Recommended Organic Solvents for Initial Screening

SolventPolarity IndexDielectric Constant (20°C)Key Characteristics
Dimethyl Sulfoxide (DMSO)7.247Highly polar, aprotic. Often a good starting point for difficult-to-dissolve compounds.
N,N-Dimethylformamide (DMF)6.437Polar, aprotic. Similar to DMSO but less viscous.
Methanol5.133Polar, protic. Capable of hydrogen bonding.
Ethanol4.324.5Polar, protic. Less polar than methanol.
2-Propanol (Isopropanol)3.919.9Polar, protic.
Acetonitrile5.837.5Polar, aprotic.
Acetone5.121Polar, aprotic.
Tetrahydrofuran (THF)4.07.6Moderately polar, aprotic.
Dichloromethane (DCM)3.19.1Non-polar, aprotic. Less likely to be effective but useful for comparison.
Ethyl Acetate4.46.0Moderately polar, aprotic.

Data compiled from various chemical data sources.

Diagram: Solvent Selection Workflow

G cluster_0 Initial Solubility Assessment cluster_1 Decision Making Start Start: Undissolved Compound SelectSolvents Select a Range of Solvents (Polar to Non-Polar) Start->SelectSolvents SmallScaleTest Perform Small-Scale Solubility Tests SelectSolvents->SmallScaleTest Observe Observe Dissolution SmallScaleTest->Observe Record Record Approximate Solubility Observe->Record Dissolved Completely Dissolved? Record->Dissolved Proceed Proceed with Experiment Dissolved->Proceed Yes Troubleshoot Proceed to Advanced Troubleshooting Dissolved->Troubleshoot No G cluster_0 Acidic Conditions (Low pH) cluster_1 Basic Conditions (High pH) NeutralMolecule_Acid R-N(CH3)2 (Less Polar) Protonation + H+ NeutralMolecule_Acid->Protonation ProtonatedMolecule R-N+H(CH3)2 (More Polar & Soluble) Protonation->ProtonatedMolecule NeutralMolecule_Base R-COOH (Less Polar) Deprotonation - H+ NeutralMolecule_Base->Deprotonation DeprotonatedMolecule R-COO- (More Polar & Soluble) Deprotonation->DeprotonatedMolecule

Caption: Ionization of functional groups enhances polarity and solubility.

3. Temperature Variation

For many compounds, solubility increases with temperature. [3]Heating the solvent can provide the necessary energy to overcome the crystal lattice energy of the solid, allowing it to dissolve.

Troubleshooting Workflow: Temperature Effects

Experimental Protocol: Temperature-Dependent Solubility

  • Safety First: Ensure you are using a solvent with a boiling point well above your target temperature and that your experimental setup is safe for heating (e.g., using a heating mantle with a condenser).

  • Heating: Gently heat the suspension of your compound in the chosen solvent while stirring.

  • Observation: Observe the temperature at which the compound dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Observe if the compound precipitates out of the solution. This will help you determine if you have created a stable solution or a supersaturated one.

Q3: Are there any other, more specialized techniques I can consider?

A3: Yes, for particularly challenging cases, the following methods can be explored.

  • Hydrotropy: This involves the addition of a large amount of a second solute (a hydrotrope) to increase the solubility of the primary solute. [4][5][6]Common hydrotropes include sodium benzoate and sodium salicylate. This is more common in aqueous systems but can have applications in polar organic solvents.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the less soluble parts of the molecule, presenting a more soluble exterior to the solvent. [4][5]* Particle Size Reduction: Decreasing the particle size of the solid through techniques like micronization or sonication increases the surface area available for solvation, which can increase the rate of dissolution. [4][6]

Summary of Troubleshooting Strategies

Table 2: Overview of Solubility Enhancement Techniques

TechniquePrincipleBest ForConsiderations
Solvent Screening Matching solute and solvent polarity ("like dissolves like"). [1][2]Initial approach for any new compound.Should be the first step in any solubility study.
Co-solvency Creating a solvent mixture with optimal polarity. [4][5][6]When single solvents provide insufficient solubility.The ratio of solvents is critical and requires optimization.
pH Adjustment Ionizing functional groups to increase polarity. [4][7]Compounds with acidic or basic functional groups.Alters the chemical nature of the solute; may not be suitable for all applications.
Temperature Increase Providing energy to overcome crystal lattice forces. [3]Endothermic dissolution processes.Risk of compound degradation at high temperatures; safety precautions are essential.

Conclusion

Improving the solubility of 5-(Dimethylamino)-2-fluorobenzoic acid in organic solvents is a process of systematic investigation. By starting with a logical solvent screening based on polarity and progressing to more advanced techniques such as co-solvency, pH adjustment, and temperature variation, researchers can overcome most solubility challenges. Always consider the compatibility of your chosen method with your downstream experimental goals.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Gervasio, C. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Ghaffari, A., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]

  • Su, M., et al. (2018). Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Abraham, M. H., et al. (2006). Mathematical correlation of 4-aminobenzoic acid solubilities in organic solvents with the abraham solvation parameter model. Taylor & Francis Online. Retrieved from [Link]

  • Xiao, Y., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]

  • Sharma, D., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Sahoo, R. N. (n.d.). Solubility Enhancement Technique. CUTM Courseware. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 5-(dimethylamino)-2-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling Protocols for 5-(Dimethylamino)-2-fluorobenzoic Acid

Status: Active Ticket ID: CHEM-SUP-2024-05F Subject: Catalyst Selection & Troubleshooting for Zwitterionic Fluoro-Benzoates Assigned Specialist: Senior Application Scientist, Catalysis Group Triage & Diagnostic: Defining...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-05F Subject: Catalyst Selection & Troubleshooting for Zwitterionic Fluoro-Benzoates Assigned Specialist: Senior Application Scientist, Catalysis Group

Triage & Diagnostic: Defining Your Reaction Pathway

5-(Dimethylamino)-2-fluorobenzoic acid presents a "push-pull" electronic profile (electron-donating amine vs. electron-withdrawing fluoro/carboxyl) and a zwitterionic physical profile. These features frequently cause catalyst deactivation or unexpected side reactions.

Select the workflow below that matches your experimental intent:

Scenario Goal Primary Challenge Recommended Module
A Functionalize the Ring (e.g., Arylation at C6)The molecule lacks a halide handle; requires C–H activation.Module 3
B Replace the COOH (Decarboxylative Coupling)High activation energy for decarboxylation; amine poisoning.Module 2
C Coupling a Derivative (e.g., a brominated analog)Free acid and amine shut down the catalytic cycle.Module 1
Module 1: Catalyst Survival (Tolerance of Free Acids & Amines)

The Issue: You are attempting a standard cross-coupling (e.g., Suzuki, Sonogashira) on a halogenated derivative of the target, but yields are <10%. Root Cause:

  • Amine Poisoning: The dimethylamino group (

    
    ) is a strong Lewis base that binds to unsaturated Pd(0) or Pd(II) species, arresting the cycle.
    
  • Carboxylate Interference: The free acid (

    
    ) forms stable, unreactive palladium carboxylates or alters the pH, inhibiting transmetalation.
    
The Solution: Steric Bulk & Base Management

Do not use simple phosphines (


) or bidentates (

). You require bulky, electron-rich ligands that physically prevent the substrate's nitrogen from coordinating to the metal center.

Recommended System:

  • Catalyst: Pd(OAc)₂ + SPhos (or XPhos )

    • Why: The biaryl backbone provides steric bulk to block amine coordination, while the sulfonate/alkyl groups ensure solubility and electron richness for oxidative addition.

  • Alternative: Pd-RuPhos G4 precatalyst.

    • Why: Specifically designed for substrates containing secondary/tertiary amines.

  • Base: K₃PO₄ (3.0 equiv) in n-Butanol/Water (5:1).

    • Why: The biphasic system solubilizes the zwitterion. Avoid strong alkoxides (

      
      ) which will trigger 
      
      
      
      displacement of the fluorine (see Critical Warning below).
Module 2: Decarboxylative Cross-Coupling (The Goossen Protocol)

The Issue: You want to use the carboxylic acid as a "handle" to attach an aryl group, extruding


.
Technical Insight:  The ortho-fluorine atom is actually beneficial here. It creates steric strain that destabilizes the ground state, lowering the activation energy for decarboxylation relative to unsubstituted benzoic acids.
Protocol: Pd/Cu Co-Catalysis

This reaction requires a dual catalytic cycle: Copper facilitates decarboxylation/transmetalation, while Palladium handles the coupling.

Optimized Conditions:

  • Pd Source:

    
     (2 mol%) or 
    
    
    
    .
  • Cu Source:

    
     (basic copper carbonate) or 
    
    
    
    (10 mol%).
  • Ligand: 1,10-Phenanthroline (for Cu) and Tol-BINAP (for Pd).

  • Solvent: NMP/Quinoline mixture (High boiling point required: 160°C).

  • Water Removal: Molecular sieves (3Å) are critical; water inhibits the decarboxylation step.

Mechanism Visualization: The copper inserts into the C-COOH bond (facilitated by the ortho-F steric twist), loses


, and transfers the aryl group to Palladium.
Module 3: C–H Activation (Directed by Carboxylate)

The Issue: You want to functionalize the ring directly without a halide. Regioselectivity: The carboxylate directs to the ortho position. Since position 2 is blocked by Fluorine, activation occurs at Position 6 .

Protocol: Pd(II)/Ag(I) System
  • Catalyst:

    
     (5-10 mol%).
    
  • Oxidant/Promoter:

    
     (1-2 equiv).
    
  • Ligand: Ac-Gly-OH (N-acetyl glycine) or other Mono-Protected Amino Acids (MPAA).

    • Why: MPAA ligands form a rigid transition state with the carboxylate, accelerating the C–H cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Solvent: HFIP (Hexafluoroisopropanol) often boosts yields in electron-rich substrates.

Critical Troubleshooting: The "Fluorine Trap"

WARNING: The 2-fluoro substituent is activated by the ortho-carboxylic acid (or ester) and the para-resonance of the ring system.

  • Symptom: You observe the loss of Fluorine in your product (replaced by -OH, -OR, or -NR2).

  • Cause: Nucleophilic Aromatic Substitution (

    
    ) . Strong bases (
    
    
    
    ) or nucleophilic solvents (MeOH at high temp) will attack the C-F bond.
  • Prevention:

    • Switch to inorganic carbonate bases (

      
      ).
      
    • Use non-nucleophilic solvents (Dioxane, Toluene, DME).

    • Keep reaction temperature below 100°C if possible.

Decision Logic & Mechanism

The following diagram illustrates the decision process for catalyst selection and the mechanism of amine poisoning.

CatalystSelection Start Substrate: 5-(Dimethylamino)-2-fluorobenzoic acid Decision1 Target Reaction? Start->Decision1 PathA Coupling on Ring (e.g. C-H Arylation) Decision1->PathA Direct Func. PathB Replace COOH (Decarboxylative) Decision1->PathB Remove Acid PathC Coupling with Halide (Tolerance Mode) Decision1->PathC Standard Cross-Coupling SolA Pd(OAc)2 + MPAA Ligand (Ag2CO3 oxidant) PathA->SolA SolB PdI2 + Cu-Phenanthroline (High Temp, -CO2) PathB->SolB SolC Pd-G4-RuPhos or SPhos (Blocks Amine Poisoning) PathC->SolC Poison Warning: Amine binds Pd Avoid PPh3 SolC->Poison Risk Factor

Caption: Catalyst selection logic based on the specific transformation of the 5-(dimethylamino)-2-fluorobenzoic acid scaffold.

FAQ: Frequently Asked Questions

Q: Can I protect the acid as a methyl ester to simplify the chemistry? A: Yes, but be careful. Esterification makes the C-F bond more susceptible to


 attack because the ester is a stronger electron-withdrawing group (inductively) than the carboxylate anion. If you esterify, use strictly anhydrous, non-nucleophilic conditions for subsequent steps.

Q: My reaction turns black immediately and yields are zero. Why? A: "Palladium Black" precipitation. The dimethylamino group is coordinating to the Pd, displacing weak ligands, and destabilizing the complex. Switch to Buchwald Precatalysts (G3/G4) which are air-stable and release the active species slowly, preventing aggregation.

Q: Can I use Boronic Acids with this substrate? A: Yes. If you are coupling to a halogenated version of this molecule, use the Suzuki-Miyaura protocol. Ensure you use SPhos or XPhos to create a "pocket" that protects the Pd center from the substrate's amine.

References
  • Decarboxylative Coupling (Goossen Protocol)

    • Goossen, L. J., et al. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling."[1] Science, 2006, 313(5787), 662–664.

  • Amine/Acid Tolerance in Cross-Coupling

    • Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.
  • Ortho-Fluoro Effects & C-H Activation

    • Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2015, 137(35), 11379–11386.
  • MPAA Ligands for Carboxylate-Directed C-H Activation

    • Yu, J.-Q., et al. "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes." Science, 2016, 353(6303), 1023-1027.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 5-(Dimethylamino)-2-fluorobenzoic Acid: A Comparative Validation of HPLC-UV and LC-MS/MS

Introduction 5-(Dimethylamino)-2-fluorobenzoic acid is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Accurate and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Dimethylamino)-2-fluorobenzoic acid is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Accurate and reliable quantification of this analyte is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and performing pharmacokinetic studies. The choice of analytical methodology is a critical decision that directly impacts the quality, reliability, and efficiency of research and development efforts.

This guide provides an in-depth comparison of two robust analytical techniques for the quantification of 5-(Dimethylamino)-2-fluorobenzoic acid: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind methodological choices, empowering you to select and validate the most appropriate method for your specific analytical challenge. The validation framework discussed herein is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the described protocols are not just functional but regulatory-compliant.[1][2]

Pillar 1: Understanding the Methodological Principles

The selection of an analytical technique is predicated on its underlying principles of separation and detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is the workhorse of modern pharmaceutical analysis.[3] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For 5-(Dimethylamino)-2-fluorobenzoic acid, its aromatic structure contains a chromophore that absorbs UV light, making it readily detectable by a UV detector. HPLC-UV is celebrated for its robustness, reliability, and cost-effectiveness, making it ideal for routine quality control, purity assessments, and assay determinations where analyte concentrations are relatively high.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring, MRM). This process provides an unparalleled degree of specificity, allowing for the accurate quantification of the target analyte even at trace levels in complex matrices like plasma or tissue homogenates.[5][6] LC-MS/MS is the gold standard for bioanalysis, impurity profiling, and any application demanding the highest levels of sensitivity and confirmatory identification.[7][8]

Pillar 2: Experimental Protocols & Workflow Visualization

A robust method is built on a well-designed and clearly articulated protocol. The following sections provide detailed, step-by-step procedures that can be adapted for your specific laboratory environment.

Method 1: HPLC-UV for Assay and Purity

This method is designed for the accurate quantification of 5-(Dimethylamino)-2-fluorobenzoic acid as a bulk substance or in simple formulations.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separate on C18 Column E->F G Detect by UV (e.g., 240 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Calculate Concentration I->J

Caption: Workflow for quantification by HPLC-UV.

  • Reagents and Materials:

    • 5-(Dimethylamino)-2-fluorobenzoic acid reference standard

    • Acetonitrile (ACN), HPLC grade

    • Phosphoric acid, analytical grade

    • Water, HPLC grade (e.g., Milli-Q or equivalent)

    • Volumetric flasks, pipettes, and autosampler vials

    • 0.45 µm syringe filters (e.g., PTFE or Nylon)

  • Chromatographic Conditions:

    • A detailed summary of the instrumental parameters is provided in Table 1. The choice of a C18 column is based on its versatility for retaining moderately polar compounds like our target analyte.[9] The acidified mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and sharper peak shapes.[10]

  • Preparation of Solutions:

    • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water. The mobile phase will be a gradient or isocratic mixture of this aqueous solution and acetonitrile.

    • Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is typically effective.

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh the sample to obtain a theoretical concentration of ~25 µg/mL and prepare it in the same manner as the standard stock solution.

  • System Suitability and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent), followed by at least five replicate injections of a mid-range standard solution to check system suitability parameters (e.g., peak area %RSD < 2.0%, tailing factor < 2.0).

    • Construct the calibration curve by injecting the standard solutions in ascending order of concentration.

    • Inject the sample solutions in duplicate.[10]

  • Data Analysis:

    • Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Create a linear regression calibration curve by plotting the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the analyte in the sample solution using the calibration curve.

Method 2: LC-MS/MS for Trace-Level Quantification

This method is ideal for quantifying 5-(Dimethylamino)-2-fluorobenzoic acid in complex biological matrices where high sensitivity and specificity are required.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aliquot Matrix (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation (e.g., with ACN) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G Separate on C18 Column F->G H Ionize (ESI-) G->H I Select Parent Ion (Q1) H->I J Fragment (Collision Cell) I->J K Select Product Ion (Q3) J->K L Integrate Peak Area Ratios (Analyte/IS) K->L M Construct Calibration Curve L->M N Calculate Concentration M->N

Caption: Workflow for quantification by LC-MS/MS.

  • Reagents and Materials:

    • In addition to HPLC reagents: Formic acid, LC-MS grade.

    • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., 2-fluoro-5-(diethylamino)benzoic acid).

    • Biological matrix (e.g., blank human plasma).

  • LC-MS/MS Conditions:

    • See Table 2 for a summary of instrumental parameters. Formic acid is used instead of phosphoric acid, as non-volatile buffers like phosphate are incompatible with mass spectrometry.[6] Negative ion mode (ESI-) is chosen because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is ideal for sensitive detection.[11]

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): As per the HPLC-UV method.

    • Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner.

    • Working Solutions: Prepare intermediate dilutions of the analyte and a single working solution of the IS (e.g., 100 ng/mL) in the diluent.

    • Calibration Standards in Matrix: Spike appropriate volumes of the analyte working solutions into blank biological matrix to create calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100, 500 ng/mL).

    • Quality Control (QC) Samples: Prepare QC samples in blank matrix at low, medium, and high concentrations, independent of the calibration standards.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of matrix standard, QC, or unknown sample, add 10 µL of the IS working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[6]

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • Data Analysis:

    • Data is acquired using the specific MRM transitions for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration, typically using a weighted (1/x²) linear regression.

    • Quantify the analyte in QC and unknown samples using the regression equation.

Pillar 3: Method Validation & Comparative Performance

Validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[12][13] The core validation parameters, as stipulated by ICH Q2(R2) guidelines, provide the basis for our comparison.[1][14]

Parameter HPLC-UV LC-MS/MS Rationale & Causality
Specificity Demonstrated by peak purity analysis (DAD) and separation from known impurities. Susceptible to co-eluting, UV-absorbing interferences.High. Confirmed by unique MRM transition (parent ion → product ion). Minimizes interference from matrix components.[6]LC-MS/MS is inherently more specific due to its mass-based detection, making it superior for complex samples.
Linearity (r²) > 0.999> 0.995Both methods provide excellent linearity within their respective ranges.
Range 1 - 100 µg/mL0.1 - 500 ng/mLThe analytical range reflects the intended application: higher concentrations for HPLC assays vs. lower for LC-MS/MS bioanalysis.[12]
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%Both methods demonstrate high accuracy. Acceptance criteria for bioanalysis (LC-MS/MS) are typically wider than for drug substance assay (HPLC).[4][8]
Precision (%RSD) < 2.0%< 15.0%Tighter precision is expected and required for HPLC assays of bulk materials. The higher variability in LC-MS/MS is acceptable due to the complexity of the matrix and the trace concentrations being measured.[8][14]
LOD ~200 ng/mL~0.03 ng/mLThe Limit of Detection (LOD) highlights the profound sensitivity advantage of LC-MS/MS.[5][7]
LOQ ~600 ng/mL~0.1 ng/mLThe Limit of Quantitation (LOQ) defines the lower boundary for reliable measurement and dictates the method's suitability for trace analysis.[12]
Analysis Time 5 - 10 min3 - 7 minLC-MS/MS methods can often be faster per sample due to the use of modern UHPLC systems and less stringent baseline separation requirements.
Robustness HighModerateHPLC-UV methods are generally more robust and less susceptible to matrix effects and instrument fluctuations than sensitive LC-MS/MS methods.

Note: The quantitative data presented in this table is representative for method development and validation purposes and is based on typical performance for similar analytes.[4][15]

Discussion & Recommendations: Selecting the Right Tool

As a Senior Application Scientist, my guidance is to align the method with the question you are asking.

  • Choose HPLC-UV for:

    • Quality Control (QC) and Batch Release: When you need to confirm the identity, purity, and strength of the bulk drug substance or a simple formulated product. Its robustness and cost-effectiveness are major advantages here.

    • Process Chemistry Support: For monitoring reaction progress where analyte concentrations are high and the sample matrix is clean.

    • Early-Stage Formulation Development: To assay the concentration of the active ingredient in trial formulations.

  • Choose LC-MS/MS when you require:

    • Bioanalysis: For quantifying the drug in biological fluids (plasma, urine, etc.) as part of pharmacokinetic or toxicokinetic studies. The sensitivity and specificity are non-negotiable for this application.

    • Trace-Level Impurity Analysis: To detect and quantify impurities that may be present at levels below the detection limits of UV detectors.

    • Metabolite Identification and Quantification: When you need to track the biotransformation of the parent compound.

While Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, it is generally less suitable for a non-volatile, polar molecule like 5-(Dimethylamino)-2-fluorobenzoic acid without a chemical derivatization step.[16][17] This process, which converts the carboxylic acid into a more volatile ester, adds time, complexity, and a potential source of variability to the analytical workflow.[4][18] Therefore, LC-based methods are the more direct and preferred approach.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful, validated techniques for the quantification of 5-(Dimethylamino)-2-fluorobenzoic acid. The optimal choice is not determined by which method is "better," but by which method is "fitter for purpose." HPLC-UV offers a robust, reliable, and cost-effective solution for high-concentration assays in simple matrices, making it a cornerstone of quality control. Conversely, LC-MS/MS provides the unparalleled sensitivity and specificity required for trace-level quantification in complex biological matrices, establishing it as the definitive tool for bioanalysis and advanced research applications. By understanding the principles, protocols, and performance characteristics of each, researchers can confidently select and validate the appropriate methodology to generate high-quality, reliable data in their drug development journey.

References

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available from: [Link]

  • Analytical method validation as per ich and usp. Slideshare. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high - lights. ResearchGate. Available from: [Link]

  • Determination of Carboxylic Acids in Water by Gas Chromatography-Mass Spectrometry After Continuous Extraction and Derivatisation. PubMed. Available from: [Link]

  • GC-MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols. Inist-CNRS. Available from: [Link]

  • GCMS Section 6.12. Whitman College. Available from: [Link]

  • Acids: Derivatization for GC Analysis. Restek. Available from: [Link]

  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available from: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses. Available from: [Link]

  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry. Available from: [Link]

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters Corporation. Available from: [Link]

  • Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Royal Society of Chemistry. Available from: [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography−Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid and Organ-on-Chip Media. Semantic Scholar. Available from: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]

  • Simultaneous determination of p-acetaminobenzoic acid and N,N-dimethylamino-2-propanol in human plasma by liquid chromatography–tandem mass spectrometry. ResearchGate. Available from: [Link]

  • A novel enzymatic method based on magnetic nanoparticles for the detection of phenylalanine in neonatal blood samples. Royal Society of Chemistry. Available from: [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in lozenges. Elsevier. Available from: [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available from: [Link]

Sources

Comparative

Biological activity comparison of 5-(Dimethylamino)-2-fluorobenzoic acid derivatives

An In-Depth Comparative Analysis of the Biological Activities of 5-(Dimethylamino)-2-fluorobenzoic Acid Derivatives: A Guide for Researchers In the landscape of medicinal chemistry, the fluorobenzoic acid scaffold is a p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Biological Activities of 5-(Dimethylamino)-2-fluorobenzoic Acid Derivatives: A Guide for Researchers

In the landscape of medicinal chemistry, the fluorobenzoic acid scaffold is a privileged structure, serving as a foundational element for a multitude of therapeutic agents. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and membrane permeability. When further functionalized, in this case with a dimethylamino group at the 5-position, a unique chemical entity emerges with a distinct electronic and steric profile. This guide provides a comprehensive comparison of the biological activities of 5-(Dimethylamino)-2-fluorobenzoic acid derivatives, drawing upon available experimental data and established structure-activity relationships to inform future drug discovery efforts.

The 5-(Dimethylamino)-2-fluorobenzoic Acid Scaffold: A Profile

The 5-(Dimethylamino)-2-fluorobenzoic acid core combines three key pharmacophoric features:

  • 2-Fluorobenzoic Acid: The ortho-fluorine atom acts as a powerful electron-withdrawing group, influencing the acidity of the carboxylic acid and creating a potential hydrogen bond acceptor. Its presence can also block metabolic attack at that position.

  • Carboxylic Acid: This functional group is a versatile hydrogen bond donor and acceptor and can form salt bridges with basic residues in protein targets. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • 5-Dimethylamino Group: This electron-donating group at the para-position to the fluorine and meta to the carboxylic acid significantly alters the electron distribution of the aromatic ring. Its basic nature can influence solubility and allow for ionic interactions.

The interplay of these groups creates a scaffold with the potential for a wide range of biological activities, from anti-inflammatory and analgesic effects to anticancer and antimicrobial properties.

Comparative Analysis of Biological Activities

While the specific 5-(Dimethylamino)-2-fluorobenzoic acid scaffold is not extensively documented in publicly available literature, we can infer its potential activities by examining related structures. The following sections compare the known biological activities of key structural analogs.

Anti-inflammatory and Analgesic Activity

The 2-fluorobenzoic acid moiety is a component of several compounds with anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Compound/Derivative ClassKey FindingsIC50/EC50 ValuesReference
2-Fluorobenzoic Acid Weak anti-inflammatory activity.Not widely reportedN/A
Flufenamic Acid A potent NSAID, inhibits COX-1 and COX-2.COX-1: ~2 µM, COX-2: ~0.5 µM
Hypothetical 5-(Dimethylamino) Derivatives The dimethylamino group may enhance binding to the COX active site through additional interactions.To be determinedN/A

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Preparation of Reagents: Prepare a solution of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Reaction Initiation: In a 96-well plate, combine the COX-2 enzyme and the test compound. Allow to incubate for 15 minutes at room temperature.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Detection: The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured using a colorimetric or fluorescent assay kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

COX_Inhibition_Workflow reagents Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid - Test Compounds incubation Incubate COX-2 with Test Compound reagents->incubation 15 min incubation reaction Add Arachidonic Acid to Initiate Reaction incubation->reaction Start reaction detection Measure PGH2 Production (Colorimetric/Fluorescent) reaction->detection Measure product analysis Calculate % Inhibition and Determine IC50 detection->analysis Data processing

Caption: Workflow for in vitro COX-2 inhibition assay.

Anticancer Activity

Fluorinated benzoic acid derivatives have been explored as potential anticancer agents. Their mechanisms can vary, from inducing apoptosis to inhibiting key signaling pathways.

Compound/Derivative ClassKey FindingsIC50 Values (Cell Line)Reference
Substituted 2-Fluorobenzamides Induction of apoptosis in various cancer cell lines.Varies by substitution and cell line.
Hypothetical 5-(Dimethylamino) Derivatives The dimethylamino group could potentially enhance cellular uptake or interact with specific kinases.To be determinedN/A

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with Test Compounds (48-72h incubation) seed->treat mtt Add MTT Solution (4h incubation) treat->mtt solubilize Solubilize Formazan Crystals with DMSO mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The antimicrobial potential of fluorobenzoic acid derivatives has also been investigated. The mechanism can involve the disruption of bacterial cell walls or the inhibition of essential enzymes.

Compound/Derivative ClassKey FindingsMIC (µg/mL)Reference
Fluorinated Benzoic Acid Analogs Moderate to good activity against various bacterial and fungal strains.Varies depending on the specific derivative and microbial strain.
Hypothetical 5-(Dimethylamino) Derivatives The basic dimethylamino group may facilitate interaction with the negatively charged bacterial cell membrane.To be determinedN/A

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus).

  • Inoculation: Add the inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 5-(Dimethylamino)-2-fluorobenzoic acid derivatives will be highly dependent on the nature of the substituents on the carboxylic acid, for instance, if it is converted to an amide or ester.

SAR_Logic scaffold 5-(Dimethylamino)-2-fluorobenzoic Acid Scaffold derivatives Derivatives (Amides, Esters, etc.) scaffold->derivatives Synthetic Modification activity Biological Activity derivatives->activity Structure-Activity Relationship

Caption: Logical relationship in SAR studies.

Future research should focus on:

  • Synthesis of a diverse library: A range of amides and esters of 5-(Dimethylamino)-2-fluorobenzoic acid should be synthesized to explore the SAR.

  • Broad biological screening: The synthesized compounds should be screened against a wide panel of biological targets, including various enzymes, receptors, and cell lines.

  • Mechanism of action studies: For any active compounds, detailed studies should be conducted to elucidate their mechanism of action.

Conclusion

While direct experimental data on the biological activities of 5-(Dimethylamino)-2-fluorobenzoic acid derivatives is limited, a comparative analysis of related structures suggests significant potential in the areas of anti-inflammatory, anticancer, and antimicrobial research. The unique combination of the 2-fluoro, 5-dimethylamino, and carboxylic acid functionalities provides a promising starting point for the design of novel therapeutic agents. The experimental protocols and future directions outlined in this guide offer a roadmap for researchers to unlock the full potential of this intriguing chemical scaffold.

References

  • PubChem. Flufenamic acid. [Link]

  • DrugBank. Flufenamic Acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123623, 2-Fluorobenzamide. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of some fluorinated benzoic acid analogs. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Dimethylamino)-2-fluorobenzoic acid

Executive Summary & Chemical Profile Compound: 5-(Dimethylamino)-2-fluorobenzoic acid Class: Fluorinated Benzoic Acid Derivative / Aniline Derivative Physical State: Solid (typically off-white to pale yellow powder) The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 5-(Dimethylamino)-2-fluorobenzoic acid Class: Fluorinated Benzoic Acid Derivative / Aniline Derivative Physical State: Solid (typically off-white to pale yellow powder)

The "Safety by Analogy" Principle: While specific Safety Data Sheets (SDS) for this exact isomer are often proprietary to custom synthesis batches, its structural analogs (e.g., 2-Amino-5-fluorobenzoic acid and 3-(Dimethylamino)-benzoic acid) provide a definitive safety baseline. This compound combines the acidity of benzoic acid, the lipophilicity/metabolic stability of the fluorine substituent, and the basicity of the dimethylamino group.

Core Hazard Classification (Derived from Analogs):

  • GHS Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation (STOT SE 3).[2][4][5]

Field Note: Do not underestimate the "fluorine effect." While the C-F bond is stable, fluorinated aromatics often exhibit higher skin permeability than their non-fluorinated counterparts. Treat this as a sensitizer until proven otherwise.

Strategic PPE Matrix

This matrix moves beyond generic "lab safety" to specific use-cases encountered in drug discovery workflows.

Protection ZoneStandard Handling (Weighing <1g)High-Risk Handling (Synthesis/Scale-up >1g)Technical Rationale
Respiratory N95 / P95 Respirator P100 Respirator or Fume Hood (Sash <18")Fine fluorinated powders are easily aerosolized. The amino group can irritate mucous membranes immediately upon inhalation.
Hand (Glove) Nitrile (0.11 mm / 4 mil) Double Nitrile or Nitrile + Laminate Crucial: If dissolved in DCM or DMF , standard nitrile degrades rapidly. Use laminate liners (e.g., Silver Shield) for solutions.
Eye/Face Safety Glasses (Side shields)Chemical Goggles Powder drift is the primary risk. If under high vacuum or pressure, a face shield is mandatory.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronPrevent accumulation on cuffs. Amino-benzoic acids can stain and potentially sensitize skin over long-term exposure.

Operational Protocols

A. The "Zero-Dust" Weighing Protocol

Objective: Transfer solid without generating airborne particulates.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free weighing funnel .

  • Anti-Static Measure: Use an ionizing gun or anti-static brush on the spatula. Fluorinated powders are notoriously static-prone and will "jump" off the spatula.

  • Transfer:

    • Tare the receiving vial with its cap loosely on.

    • Transfer solid.[3]

    • Cap immediately before removing from the hood.

    • Wipe down the exterior of the vial with a Kimwipe dampened in methanol to remove invisible dust traces.

B. Solubilization & Reaction Setup

Context: This compound is likely used as a building block (e.g., amide coupling).

  • Solvent Choice: It will likely require polar solvents (DMSO, DMF, or Methanol).

  • The "Exotherm Check": When adding to acid chlorides or activating agents (like HATU/EDCI), expect a mild exotherm due to the basic dimethylamino moiety.

  • Protocol:

    • Dissolve the acid first in the solvent.

    • Add the base (e.g., DIPEA) second.

    • Add the coupling partner last. Reasoning: This sequence prevents the formation of insoluble salts that can clog lines or create heterogeneous reaction mixtures.

Visualized Workflows

Diagram 1: Risk-Based PPE Decision Tree

Use this logic flow to determine the necessary protection level before starting work.

PPE_Decision_Tree Start Start: Handling 5-(Dimethylamino)-2-fluorobenzoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quantity Quantity > 1g? Solid->Quantity Solvent Solvent Type? Solution->Solvent Hood USE FUME HOOD + N95/P100 Backup + Nitrile Gloves Quantity->Hood Yes Bench Benchtop OK with: Static Control + N95 Mask + Safety Glasses Quantity->Bench No (Small Scale) Aggressive Halogenated (DCM) or Polar Aprotic (DMF) Solvent->Aggressive Standard Alcohols / Water Solvent->Standard Action_Aggressive DOUBLE GLOVE (Laminate liner recommended) Change every 15 mins Aggressive->Action_Aggressive Action_Standard Standard Nitrile Gloves Change if splashed Standard->Action_Standard

Caption: Decision logic for selecting PPE based on physical state and solvent compatibility.

Diagram 2: Spill Response & Disposal Workflow

Immediate actions to take in the event of a spill.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area Alert colleagues Spill->Isolate PPE_Up 2. PPE Upgrade Don Goggles + P100 Mask Isolate->PPE_Up Contain 3. Containment Cover with absorbent pads (Do not dry sweep) PPE_Up->Contain Clean 4. Clean Up Wipe with MeOH/Water Collect in bag Contain->Clean Dispose 5. DISPOSAL Label: 'Halogenated Organic Waste' Clean->Dispose

Caption: Step-by-step containment and disposal protocol for fluorinated solid spills.

Waste Disposal & Compliance

Critical Distinction: This compound contains Fluorine .[1][3][4]

  • Do NOT dispose of in "General Organic Waste" if your facility separates Halogenated vs. Non-Halogenated waste.

  • Correct Stream: Halogenated Organic Waste .

    • Why? Fluorinated compounds require higher incineration temperatures to break the C-F bond. Improper disposal can lead to incomplete combustion and release of HF (Hydrogen Fluoride) or fluorinated dioxins in standard incinerators.

Container Labeling:

"Contains: 5-(Dimethylamino)-2-fluorobenzoic acid. Hazards: Irritant, Halogenated."

References & Authority

The protocols above are synthesized from the safety profiles of structural analogs and standard operating procedures for fluorinated aromatic handling.

  • PubChem. 2-Amino-5-fluorobenzoic acid (Analogous Compound Safety Profile). National Library of Medicine.

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Fluorobenzoic acid (Class Reference).

  • Sigma-Aldrich. Safety Data Sheet: 3-(Dimethylamino)benzoic acid (Functional Group Reference).

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.

Sources

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